molecular formula C14H19FN2O2 B1479269 Tert-butyl 3-fluoro-3-(pyridin-4-yl)pyrrolidine-1-carboxylate CAS No. 2098005-18-4

Tert-butyl 3-fluoro-3-(pyridin-4-yl)pyrrolidine-1-carboxylate

Cat. No.: B1479269
CAS No.: 2098005-18-4
M. Wt: 266.31 g/mol
InChI Key: RIYZBYSYZRMHAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . The cytotoxic effect of the final compounds was measured by applying MTT assay in LPS-Induced RAW264.7 macrophage cells .


Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, the molecular formula of “tert-Butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate” is CHFNO with an average mass of 219.253 Da and a monoisotopic mass of 219.127075 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate” has a molecular formula of CHFNO .

Scientific Research Applications

Subheading Metabolism of Novel Dipeptidyl Peptidase-4 Inhibitor

The study by Yoo et al. (2008) focused on the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor, involving tert-butyl moiety. The research explored the enzymatic C-demethylation of this compound in rat liver microsomes, highlighting the major metabolic reactions like hydroxylation and carbonyl reduction. It particularly noted the formation of a C-demethylated metabolite through nonenzymatic decarboxylation, influenced by the resonance stabilization by an attached oxadiazole ring (Yoo et al., 2008).

Synthetic Chemistry and Asymmetric Synthesis

Subheading Enantioselective Synthesis of Substituted Pyrrolidines

Chung et al. (2005) described an enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy. This method achieved high yield and enantiomeric excess, demonstrating its practicality for synthesizing chiral pyrrolidines with potential applications in various fields (Chung et al., 2005).

Subheading Crystal Structure Analysis

Naveen et al. (2007) undertook the synthesis and characterization of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, providing valuable insights into its crystal structure through X-ray diffraction studies. The findings contribute to a deeper understanding of the molecular conformation and interactions within the structure, emphasizing the significance of hydrogen bonds in stabilizing the molecular arrangement (Naveen et al., 2007).

Subheading Determining Absolute Configuration

Procopiou et al. (2016) focused on determining the absolute configuration of a related fluoropyrrolidine compound and confirming its stereochemistry through vibrational circular dichroism and chemical synthesis. The research underscores the importance of accurate stereochemical characterization in the development and application of such compounds (Procopiou et al., 2016).

Properties

IUPAC Name

tert-butyl 3-fluoro-3-pyridin-4-ylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-13(2,3)19-12(18)17-9-6-14(15,10-17)11-4-7-16-8-5-11/h4-5,7-8H,6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYZBYSYZRMHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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